molecular formula C7H3BrINO B12866491 4-Bromo-2-iodobenzo[d]oxazole

4-Bromo-2-iodobenzo[d]oxazole

Katalognummer: B12866491
Molekulargewicht: 323.91 g/mol
InChI-Schlüssel: XIEZMOPXHVSKKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-iodobenzo[d]oxazole is a heterocyclic compound with the molecular formula C7H3BrINO. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of both bromine and iodine atoms in its structure makes it a valuable intermediate for various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodobenzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate halogenated reagents. One common method includes the reaction of 2-aminophenol with bromine and iodine under controlled conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process often includes recrystallization or chromatography techniques to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-iodobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in medicinal chemistry and material science .

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-iodobenzo[d]oxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of advanced materials, such as polymers and dyes

Wirkmechanismus

The mechanism of action of 4-Bromo-2-iodobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The presence of halogen atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Vergleich Mit ähnlichen Verbindungen

  • 2-Bromo-4-iodobenzo[d]oxazole
  • 4-Bromo-2-chlorobenzo[d]oxazole
  • 4-Iodo-2-bromobenzo[d]oxazole

Comparison: 4-Bromo-2-iodobenzo[d]oxazole is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a broader range of synthetic possibilities and applications in various fields .

Eigenschaften

Molekularformel

C7H3BrINO

Molekulargewicht

323.91 g/mol

IUPAC-Name

4-bromo-2-iodo-1,3-benzoxazole

InChI

InChI=1S/C7H3BrINO/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H

InChI-Schlüssel

XIEZMOPXHVSKKU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Br)N=C(O2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.